N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide

Description

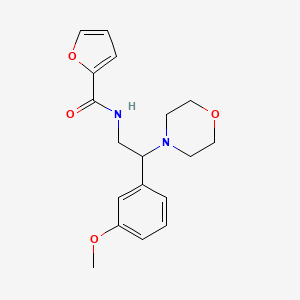

N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide backbone substituted with a 3-methoxyphenyl group and a morpholinoethyl moiety.

Properties

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-22-15-5-2-4-14(12-15)16(20-7-10-23-11-8-20)13-19-18(21)17-6-3-9-24-17/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGIYZKVCFVBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CO2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.

Amide Bond Formation: The acid chloride is then reacted with 2-(morpholinoethyl)amine in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the most significant applications of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide is its role as a potent inhibitor of the influenza A H5N1 virus. Research indicates that the compound disrupts the viral replication process, showcasing a structure-activity relationship (SAR) that highlights the importance of its furan moiety in enhancing antiviral efficacy.

Table 1: Antiviral Efficacy Against Influenza A H5N1

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.78 | Inhibits viral replication |

| Reference Compound | 0.50 | Standard antiviral activity |

Anti-inflammatory and Anticancer Properties

The compound is also being investigated for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation and cancer cell proliferation. This makes it a potential candidate for further development in therapeutic applications targeting inflammatory diseases and various cancers .

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it valuable in synthetic organic chemistry.

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Product Type | Conditions |

|---|---|---|

| Oxidation | Hydroxylated derivatives | Mild oxidizing agents |

| Reduction | Amine derivatives | Catalytic hydrogenation |

| Substitution | Substituted furan derivatives | Varying nucleophiles |

Material Science

Recent explorations into the material science applications of this compound have shown promise in developing novel materials with unique electronic properties. The compound's structural characteristics may lead to advancements in organic electronics and photonic devices, although this area requires further research to establish practical applications .

Case Study 1: Antiviral Research

A study conducted on the efficacy of this compound against various strains of influenza demonstrated a significant reduction in viral load in vitro. The study highlighted the compound's potential as a therapeutic agent against influenza viruses, warranting further clinical investigations.

Case Study 2: Anti-cancer Activity

In vitro tests on cancer cell lines revealed that the compound exhibited cytotoxic effects, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting its utility in cancer treatment protocols.

Mechanism of Action

The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

5-Nitro-N-Phenylfuran-2-Carboxamide (Compound 2A)

N-(4-Bromophenyl)Furan-2-Carboxamide (Compound 3)

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling, highlighting the utility of palladium-catalyzed reactions for aryl-substituted carboxamides .

- Comparison : The bromophenyl substituent increases molecular weight and halogen-mediated interactions (e.g., halogen bonding), differing from the methoxyphenyl group’s electron-donating effects.

Morpholino-Containing Analogs

N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide

- Structure: Combines a thiazole ring with a morpholinoacetamide side chain .

- Comparison : The thiazole core may enhance metabolic stability compared to the furan ring. Both compounds utilize morpholine for solubility, but the thiazole’s aromaticity could improve target binding affinity.

UR-12 (7-Methoxy-1-(2-Morpholinoethyl)-Indole-3-Carboxamide)

- Regulatory Status : Listed as a controlled substance due to psychoactive properties .

- Comparison: The indole core and methoxy group parallel the target compound’s methoxyphenyl and morpholinoethyl groups. This suggests structural motifs associated with central nervous system activity, though furan-based carboxamides may exhibit divergent pharmacological profiles.

Heterocyclic Carboxamides with Aryl Substituents

N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide

Biological Activity

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 288.34 g/mol

- IUPAC Name : this compound

Target Enzymes and Pathways

This compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. COX enzymes convert arachidonic acid into prostaglandins, mediators of inflammation and pain. By inhibiting these enzymes, the compound may exert anti-inflammatory effects.

Biochemical Pathways

The compound's interaction with COX enzymes suggests it may also influence other biochemical pathways involved in inflammation and pain modulation. The inhibition of COX-1 and COX-2 can lead to reduced production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.

Anti-inflammatory Activity

Research indicates that derivatives of furan compounds, including this compound, possess significant anti-inflammatory properties. This activity has been demonstrated through various in vitro assays measuring the inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

Furan derivatives have been recognized for their antimicrobial properties. Studies have shown that similar compounds exhibit activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The specific activity of this compound against these pathogens remains to be fully characterized but is expected based on structural analogs .

Case Studies and Research Findings

Data Table: Biological Activity Summary

Q & A

Q. What are the key structural features of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide, and how do they influence its physicochemical properties?

The compound contains a furan-2-carboxamide core linked to a morpholinoethyl group and a 3-methoxyphenyl substituent. The morpholine ring introduces polarity and hydrogen-bonding potential, while the methoxyphenyl group contributes aromatic stacking interactions. Crystal structures of analogous compounds (e.g., chromone-thiazolidinone hybrids) reveal that dihedral angles between aromatic rings (e.g., 78.5°–89.4°) and intermolecular interactions (N–H⋯O, C–H⋯O hydrogen bonds, π-π stacking) critically stabilize the solid-state structure . These features impact solubility, crystallinity, and bioavailability.

Q. What synthetic methodologies are reported for structurally related furan-2-carboxamide derivatives?

A common approach involves coupling a furan-2-carbonyl chloride with amines under reflux conditions. For example:

- Step 1 : Mix furan-2-carbonyl chloride with a substituted amine (e.g., 2-(3-methoxyphenyl)-2-morpholinoethylamine) in acetonitrile or 1,4-dioxane.

- Step 2 : Reflux at 120°C for 18–24 hours.

- Step 3 : Purify via recrystallization (chloroform/methanol) or column chromatography . Yield optimization requires careful control of stoichiometry and solvent selection.

Q. Which analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Identify protons on the morpholine ring (~δ 3.5–4.0 ppm) and methoxyphenyl group (~δ 3.8 ppm for OCH₃).

- X-ray Diffraction : Resolve torsion angles and hydrogen-bonding networks (e.g., N–H⋯O interactions at ~2.6–2.8 Å) .

- Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification. 1,4-Dioxane balances reactivity and ease of removal .

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate acylation by stabilizing the transition state.

- Temperature Control : Lower temperatures (80–100°C) reduce side reactions (e.g., furan ring degradation) while maintaining reaction efficiency .

Q. What strategies resolve contradictions in biological activity data for furan-2-carboxamide derivatives?

- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify structure-activity relationships (SAR). For example, the methoxyphenyl group may enhance membrane permeability but reduce target specificity .

- Crystallographic Validation : Co-crystallize the compound with its biological target (e.g., kinase enzymes) to confirm binding modes and reconcile discrepancies in inhibition assays .

Q. How do substituents on the morpholinoethyl group modulate pharmacokinetic properties?

- LogP Prediction : Computational tools (e.g., Schrödinger QikProp) estimate that the morpholine ring reduces logP by ~0.5 units compared to piperidine analogs, improving aqueous solubility.

- Metabolic Stability : Replace the 3-methoxyphenyl group with fluorinated analogs to block cytochrome P450-mediated oxidation, as demonstrated in related furan-carboxamides .

Q. What computational methods are effective for predicting intermolecular interactions in crystalline forms?

- Hirshfeld Surface Analysis : Quantify close contacts (e.g., O⋯H interactions contribute >30% of crystal packing in similar compounds) .

- DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to model π-π stacking energies (e.g., ~3.8 Å centroid distances stabilize layered structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.